4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol is a complex organic compound that features a thiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-aminophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(anilinomethyl)phenol
Uniqueness
4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C16H14N2O2S/c1-20-14-8-2-11(3-9-14)15-10-21-16(18-15)17-12-4-6-13(19)7-5-12/h2-10,19H,1H3,(H,17,18) |
InChI Key |
NLYPBWUXDFDDBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.